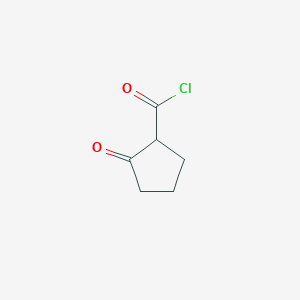

2-Oxocyclopentanecarbonyl chloride

Description

Significance of Cyclic Keto-Carboxylic Acid Derivatives as Synthetic Intermediates

Cyclic keto-carboxylic acid derivatives, particularly cyclic β-ketoesters, are highly regarded as intermediates in organic synthesis. researchgate.net Their value stems from the presence of multiple reactive sites, which allows for a diverse range of chemical modifications. These compounds serve as foundational scaffolds for the synthesis of more complex molecules, including a variety of heterocyclic compounds like pyrones, pyridines, and quinolines. fiveable.me

The synthetic utility of this class of compounds is enhanced by the chemical reactivity of both the keto and the carboxylic acid derivative moieties. The ester or other derivative group can undergo hydrolysis and decarboxylation, while the cyclic ketone can be subjected to reductions or additions. fiveable.melibretexts.org Furthermore, the methylene group adjacent to the carbonyl (the α-carbon) is activated, facilitating reactions such as alkylation and acylation. libretexts.orgnih.gov This multi-faceted reactivity makes cyclic keto-carboxylic acid derivatives powerful tools for constructing intricate molecular frameworks, particularly in the development of pharmaceutical compounds and agrochemicals. smolecule.comresearchgate.net

Overview of Acyl Chlorides in Nucleophilic Acyl Substitution Reactions

Acyl chlorides are among the most reactive derivatives of carboxylic acids. chemistrysteps.comlibretexts.org Their heightened reactivity is attributed to the presence of two highly electronegative atoms—oxygen and chlorine—bonded to the carbonyl carbon. chemistrystudent.com These atoms exert a strong electron-withdrawing inductive effect, which increases the partial positive charge on the carbonyl carbon, making it highly susceptible to attack by nucleophiles. chemistrystudent.com

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. tldl.clubmasterorganicchemistry.com This process occurs via a two-stage mechanism known as addition-elimination. chemistrysteps.comchemistrystudent.comchemguide.co.uk

Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. tldl.clubchemguide.co.ukvanderbilt.edu

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion—an excellent leaving group—is expelled. tldl.clubchemguide.co.uk

Due to their high reactivity, acyl chlorides react readily with a wide range of nucleophiles, often under mild conditions and without the need for a catalyst. chemistrysteps.comtldl.club These reactions are fundamental in organic synthesis for creating various functional groups.

Contextualization of 2-Oxocyclopentanecarbonyl Chloride within Contemporary Organic Chemistry Research

This compound is a bifunctional reagent that combines the high reactivity of an acyl chloride with the versatile chemistry of a cyclic ketone. While it may not be the subject of as many individual high-profile studies as some other reagents, its importance lies in its role as a versatile building block for more complex syntheses. Its structure is derived from 2-oxocyclopentanecarboxylic acid, a compound recognized for its utility in biochemical research and as an intermediate. scbt.com

The true synthetic potential of this compound is realized by leveraging its two distinct functional groups:

The acyl chloride group provides a reactive handle for introducing a wide array of substituents via nucleophilic acyl substitution. This allows for the facile synthesis of corresponding esters, amides, and other derivatives, effectively linking the cyclopentanone (B42830) core to other molecular fragments.

The cyclopentanone ring offers a scaffold for further functionalization. The ketone can undergo reactions like reduction, olefination, or addition of organometallic reagents. The adjacent α-carbons can be involved in enolate chemistry, allowing for alkylations or condensations.

This dual reactivity makes this compound a valuable intermediate for constructing molecules with a functionalized five-membered ring, a common structural motif in natural products and pharmacologically active compounds. Its application is a clear example of how fundamental principles of reactivity are applied to create sophisticated molecular structures.

Properties of the parent compound, 2-Oxocyclopentanecarboxylic Acid. nih.gov

Table of Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-oxocyclopentane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUOMBDYGGBVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30664492 | |

| Record name | 2-Oxocyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22158-77-6 | |

| Record name | 2-Oxocyclopentane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30664492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 2 Oxocyclopentanecarbonyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides. The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.

Reaction with Oxygen Nucleophiles

2-Oxocyclopentanecarbonyl chloride readily reacts with alcohols in a process known as alcoholysis to form esters. This reaction is typically rapid and highly exothermic. The reaction proceeds via a nucleophilic addition-elimination mechanism where the alcohol is the nucleophile. A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the hydrogen chloride gas that is formed as a byproduct.

The general reaction is as follows: this compound + R-OH → 2-Oxocyclopentanecarboxylate ester + HCl

Reaction Mechanism:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

Deprotonation: The protonated ester is then deprotonated, typically by a base present in the mixture, to yield the final ester product.

Table 1: Representative Esterification Reactions of this compound This data is illustrative for typical reactions of this type.

| Alcohol (R-OH) | Product | Typical Reaction Conditions | Representative Yield (%) |

|---|---|---|---|

| Methanol | Methyl 2-oxocyclopentanecarboxylate | Pyridine, 0°C to room temp. | 90-95 |

| Ethanol | Ethyl 2-oxocyclopentanecarboxylate | Triethylamine, DCM, room temp. | 92-97 |

| Isopropanol | Isopropyl 2-oxocyclopentanecarboxylate | Pyridine, DCM, 0°C | 85-90 |

The reaction of this compound with a carboxylate anion results in the formation of a mixed or symmetrical acid anhydride (B1165640). This is another example of a nucleophilic acyl substitution reaction. The carboxylate anion, typically used as a salt (e.g., sodium carboxylate), acts as the nucleophile.

The general reaction is: this compound + R-COO⁻ → 2-Oxocyclopentanecarboxylic acid anhydride + Cl⁻

Reaction Mechanism:

Nucleophilic Attack: The negatively charged oxygen of the carboxylate anion attacks the carbonyl carbon of the acyl chloride.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, and the chloride ion is eliminated, yielding the acid anhydride.

Table 2: Synthesis of Anhydrides from this compound This data is illustrative for typical reactions of this type.

| Carboxylate Anion | Product | Typical Reaction Conditions | Representative Yield (%) |

|---|---|---|---|

| Sodium acetate | Acetic 2-oxocyclopentanecarboxylic anhydride | Aprotic solvent (e.g., THF) | 80-90 |

| Sodium benzoate | Benzoic 2-oxocyclopentanecarboxylic anhydride | Aprotic solvent (e.g., ether) | 85-95 |

In the presence of water, this compound undergoes rapid hydrolysis to form 2-oxocyclopentanecarboxylic acid. This reaction is a vigorous, often violent, nucleophilic acyl substitution where water acts as the nucleophile. Due to the high reactivity of acyl chlorides, this reaction typically does not require a catalyst.

The reaction is: this compound + H₂O → 2-Oxocyclopentanecarboxylic acid + HCl

Reaction Mechanism:

Nucleophilic Attack by Water: A water molecule attacks the carbonyl carbon.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Elimination of Chloride: The intermediate breaks down, eliminating a chloride ion.

Deprotonation: A water molecule acts as a base to deprotonate the intermediate, yielding the carboxylic acid and a hydronium ion.

The rate of hydrolysis is generally fast for acyl chlorides.

Reaction with Nitrogen Nucleophiles

This compound reacts readily with ammonia (B1221849), primary amines, and secondary amines to form amides. The reaction with amines, known as aminolysis, is generally very fast. For the reaction to proceed to completion, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like pyridine.

The reaction with 4-nitroaniline (B120555) would yield N-(4-nitrophenyl)-2-oxocyclopentanecarboxamide.

Reaction Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.

Chloride Elimination: The intermediate collapses, expelling the chloride ion.

Deprotonation: A second molecule of the amine (or other base) removes a proton from the nitrogen atom to give the final amide product.

Table 3: Amide Formation using this compound This data is illustrative for typical reactions of this type.

| Amine | Product | Typical Reaction Conditions | Representative Yield (%) |

|---|---|---|---|

| Ammonia | 2-Oxocyclopentanecarboxamide (B1318100) | Excess ammonia in ether | >90 |

| 4-Nitroaniline | N-(4-nitrophenyl)-2-oxocyclopentanecarboxamide | Pyridine, Acetone, room temp. | 85-95 |

| Diethylamine | N,N-Diethyl-2-oxocyclopentanecarboxamide | Two equivalents of diethylamine, THF, 0°C | >90 |

Stereochemical Outcomes and Substituent Orientations in Amidation

The amidation of this compound, a reaction involving the nucleophilic acyl substitution by an amine, is a cornerstone of its reactivity. The stereochemical outcome of this transformation is dictated by the approach of the incoming amine nucleophile relative to the existing stereocenter at the C2 position of the cyclopentanone (B42830) ring, if one were present. In the case of the parent compound, the C2 carbon is prochiral.

The orientation of the substituents on the cyclopentanone ring can significantly influence the reaction's stereoselectivity. Large substituents on the ring may sterically hinder one face of the molecule, directing the incoming amine to the less hindered face. This principle allows for diastereoselective control in the synthesis of chiral amides from chiral starting materials. The precise stereochemical outcome is also dependent on reaction conditions such as solvent and temperature, which can influence the transition state geometry.

Reaction with Carbon Nucleophiles

The electrophilic nature of the acyl chloride functional group makes it a prime target for a variety of carbon-based nucleophiles. These reactions are fundamental for carbon-carbon bond formation, enabling the extension of the carbon skeleton.

Acylation with Organometallic Reagents (e.g., Grignard Reagents, Gilman Reagents)

Organometallic reagents, such as Grignard and Gilman reagents, are powerful tools for the acylation of this compound. However, their reactivity profiles differ significantly, leading to different products.

Grignard Reagents (RMgX): These highly reactive organomagnesium compounds typically react with acyl chlorides in a two-fold addition process. organic-chemistry.orgleah4sci.commasterorganicchemistry.com The initial nucleophilic acyl substitution forms a ketone intermediate. leah4sci.commasterorganicchemistry.com This newly formed ketone is also susceptible to attack by the Grignard reagent, leading to a tertiary alcohol upon acidic workup. organic-chemistry.orgmasterorganicchemistry.comsaskoer.ca Due to the high reactivity of Grignard reagents, it is often difficult to stop the reaction at the ketone stage. chemistrysteps.com

Gilman Reagents (R₂CuLi): In contrast, lithium dialkylcuprates (Gilman reagents) are softer, less reactive nucleophiles. chemistrysteps.commasterorganicchemistry.com This reduced reactivity allows for the selective formation of ketones from acyl chlorides. chemistrysteps.commasterorganicchemistry.comchemistnotes.comyoutube.com The reaction proceeds via a nucleophilic acyl substitution, but the resulting ketone is generally unreactive towards the Gilman reagent, especially at low temperatures, thus preventing the second addition. chemistrysteps.commasterorganicchemistry.com This makes Gilman reagents the preferred choice for synthesizing ketones from this compound. masterorganicchemistry.comyoutube.com

Table 1: Reaction of this compound with Organometallic Reagents

| Reagent Type | General Formula | Product with this compound | Notes |

|---|---|---|---|

| Grignard Reagent | RMgX | Tertiary Alcohol | Reacts twice with the acyl chloride, first forming a ketone intermediate which then reacts further. organic-chemistry.orgleah4sci.commasterorganicchemistry.comsaskoer.ca |

| Gilman Reagent | R₂CuLi | Ketone | Reacts once to form a ketone; the ketone is less reactive towards the Gilman reagent. chemistrysteps.commasterorganicchemistry.comchemistnotes.comyoutube.com |

Reduction Reactions

The reduction of this compound can target either the acyl chloride or the ketone functionality, or both, depending on the reducing agent employed and the reaction conditions.

Reduction to Alcohols (e.g., using LiAlH₄, NaBH₄, DIBAL)

A variety of hydride reagents can be used to reduce the acyl chloride and ketone moieties to alcohols. The chemoselectivity of these reductions is a key consideration.

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ will reduce both the acyl chloride and the ketone. quora.comlibretexts.org The acyl chloride is first reduced to a primary alcohol, and the cyclopentanone is reduced to a secondary alcohol, yielding a diol. quora.commasterorganicchemistry.com It is not possible to selectively reduce only one of the carbonyl groups with this reagent. chemistrysteps.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent compared to LiAlH₄. libretexts.org It is capable of reducing ketones and aldehydes to alcohols but is generally unreactive towards acyl chlorides under standard conditions. masterorganicchemistry.comyoutube.com Therefore, NaBH₄ would selectively reduce the cyclopentanone portion of the molecule to a cyclopentanol, leaving the acyl chloride group intact.

Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a versatile reducing agent whose reactivity is highly dependent on temperature and stoichiometry. adichemistry.commasterorganicchemistry.com At low temperatures (e.g., -78 °C) and with one equivalent of the reagent, DIBAL-H can selectively reduce the acyl chloride to an aldehyde. masterorganicchemistry.comchemistrysteps.comlibretexts.org If excess DIBAL-H is used or the temperature is raised, further reduction to the primary alcohol can occur. DIBAL-H can also reduce the ketone, typically to the corresponding secondary alcohol. masterorganicchemistry.com

Table 2: Reduction of this compound with Hydride Reagents

| Reagent | Reactivity with Acyl Chloride | Reactivity with Ketone | Expected Product(s) |

|---|---|---|---|

| LiAlH₄ | Strong reduction to primary alcohol quora.commasterorganicchemistry.com | Reduction to secondary alcohol libretexts.org | Diol |

| NaBH₄ | Generally unreactive masterorganicchemistry.comyoutube.com | Reduction to secondary alcohol masterorganicchemistry.com | 2-hydroxycyclopentanecarbonyl chloride |

| DIBAL-H | Reduction to aldehyde (low temp, 1 equiv.) or primary alcohol masterorganicchemistry.comchemistrysteps.comlibretexts.org | Reduction to secondary alcohol masterorganicchemistry.com | Aldehyde-alcohol or Diol (depending on conditions) |

Intramolecular Reactivity and Rearrangements

The proximity of the two functional groups in this compound allows for potential intramolecular interactions and rearrangements, with keto-enol tautomerism being a prominent example.

Derivatization Strategies for Analytical and Synthetic Purposes

Carbonyl Group Derivatization

The ketone functional group in 2-Oxocyclopentanecarbonyl chloride can be targeted to improve analytical performance or to protect it during subsequent synthetic steps. Common methods involve the formation of oximes and hydrazones.

The ketone's carbonyl group reacts with hydroxylamine (B1172632) or its derivatives to form oximes, and with hydrazine (B178648) or its derivatives to form hydrazones. youtube.comlibretexts.org This type of derivatization is fundamental in metabolomics for the analysis of aldehydes and ketones. nih.gov

Oximation with reagents like methoxylamine hydrochloride (MeOx) is a crucial step, particularly before silylation for GC-MS analysis. youtube.com This reaction "locks" the carbonyl group, preventing tautomerization (enol formation) which could otherwise lead to multiple derivative peaks and complicate the analysis. youtube.comoup.com The formation of oximes stabilizes α-keto acids and is important for compounds that might otherwise be thermally unstable. youtube.com

Pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) is another important derivatizing agent that combines the benefits of carbonyl-trapping with the introduction of a highly sensitive tag for electron capture detection. nih.govsigmaaldrich.com The resulting PFBHA-oximes are suitable for trace analysis of carbonyl compounds. nih.gov

Hydrazone formation is an alternative reaction used for bioconjugation and derivatization. nih.gov The reaction of a ketone with hydrazine produces a stable hydrazone, which can also be analyzed chromatographically. libretexts.org

| Reagent | Derivative | Purpose | Key Feature |

| Methoxylamine Hydrochloride (MeOx) | Methoxyoxime | Prevents enolization, stabilizes for GC analysis. youtube.comoup.com | Reduces the number of isomers and byproducts. youtube.com |

| Pentafluorobenzyl-hydroxylamine hydrochloride (PFBHA) | PFB-Oxime | Enhances sensitivity for GC-ECD analysis. nih.govsigmaaldrich.com | Introduces an electrophoric group for trace detection. |

| Hydrazine | Hydrazone | Derivatization for chromatographic analysis. libretexts.orgnih.gov | Forms a stable imine-type linkage. |

This table details reagents used for the derivatization of the carbonyl group.

Silylation Techniques for GC Analysis

Silylation is a widely used derivatization technique in gas chromatography to increase the volatility and thermal stability of polar compounds. gcms.cz It involves the replacement of active hydrogen atoms, such as those in carboxyl and hydroxyl groups, with a trimethylsilyl (B98337) (TMS) group. gcms.czbme.hu

For a keto-acid like the hydrolysis product of this compound, a two-step derivatization is the standard and most effective protocol for GC-MS analysis. youtube.comnih.gov

Methoximation: The sample is first treated with methoxylamine hydrochloride (MeOx) to convert the ketone group into a methoxyoxime. youtube.comnih.gov This step is critical as it protects the carbonyl group and prevents the formation of multiple silylated derivatives due to keto-enol tautomerism. youtube.com

Trimethylsilylation (TMS): Following oximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. youtube.com This reagent replaces the acidic hydrogen of the carboxylic acid group with a TMS group, forming a TMS ester. youtube.com

This sequential approach ensures that a single, stable derivative is formed for each analyte, leading to sharp, symmetrical peaks in the chromatogram and reliable quantification. nih.govnih.gov The resulting TMS derivatives are significantly more volatile and less polar than the parent compound, making them ideal for GC-MS analysis. youtube.comresearchgate.net

| Technique | Reagent(s) | Target Functional Group(s) | Benefit for GC Analysis |

| Two-Step Derivatization | 1. Methoxylamine Hydrochloride (MeOx) 2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 1. Ketone 2. Carboxylic Acid (after hydrolysis) | Prevents tautomerization, increases volatility and thermal stability, yields single derivative peak. youtube.comnih.gov |

| Silylation (general) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid, Hydroxyl | Increases volatility, reduces polarity. researchgate.netnih.gov |

This table summarizes common silylation techniques for the GC analysis of the corresponding keto-acid.

Applications of 2 Oxocyclopentanecarbonyl Chloride in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

2-Oxocyclopentanecarbonyl chloride is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of more complex chemical structures. Its reactivity, stemming from the presence of both a ketone and an acyl chloride functional group, allows for a variety of chemical transformations, making it a key starting material for substituted cyclopentanones and various heterocyclic systems.

Synthesis of Substituted Cyclopentanone (B42830) Carboxamides and Related Heterocycles

The most direct application of this compound is in the synthesis of N-substituted 2-oxocyclopentanecarboxamides. This reaction proceeds readily through the nucleophilic acyl substitution mechanism, where a primary or secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a stable amide bond. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. commonorganicchemistry.com

The general reaction scheme involves the treatment of this compound with a suitable primary or secondary amine. This straightforward acylation provides access to a wide array of N-substituted 2-oxocyclopentanecarboxamides, which can be further modified at the ketone functionality or the amide nitrogen. commonorganicchemistry.commnstate.edureddit.com

| Amine Reactant | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-2-oxocyclopentanecarboxamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine) |

| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-2-oxocyclopentanecarboxamide | Aprotic solvent (e.g., DCM, THF), Base (e.g., triethylamine) |

Table 1: Synthesis of N-Substituted 2-Oxocyclopentanecarboxamides

Furthermore, the reactivity of this compound can be exploited for the construction of heterocyclic systems. For instance, reaction with bifunctional nucleophiles, such as diamines or amino alcohols, can lead to the formation of five, six, or seven-membered heterocyclic rings fused to the cyclopentanone core. The initial acylation is followed by an intramolecular reaction involving the ketone carbonyl group.

Precursor for Optically Active Compounds

While direct asymmetric syntheses utilizing this compound are not extensively documented in readily available literature, the N-substituted 2-oxocyclopentanecarboxamides derived from it are valuable precursors for the synthesis of optically active compounds. The ketone functionality within these amides can undergo stereoselective reduction to afford chiral hydroxy-cyclopentanecarboxamides.

The stereochemical outcome of such reductions can be influenced by the nature of the substituent on the amide nitrogen and the choice of reducing agent and reaction conditions. Chiral auxiliaries attached to the amide nitrogen can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary would then yield an enantiomerically enriched product.

Role in Medicinal Chemistry Intermediates (excluding biological activity/drug data)

The N-substituted 2-oxocyclopentanecarboxamide (B1318100) scaffold is a recurring motif in a variety of compounds of medicinal interest. Therefore, this compound serves as a key starting material for the synthesis of intermediates destined for pharmaceutical applications. The ability to readily introduce diverse substituents on the amide nitrogen allows for the creation of libraries of compounds for screening purposes. mdpi.comhud.ac.uk

These intermediates can undergo further chemical modifications, such as the aforementioned stereoselective reduction of the ketone, alkylation at the alpha-position to the ketone, or transformation of the ketone into other functional groups, to build up the complex molecular architectures often found in active pharmaceutical ingredients.

Utilization in Material Science Precursors (excluding material properties)

The application of this compound in material science is an emerging area. The bifunctional nature of the molecule allows for its incorporation into polymeric structures. For instance, it can be reacted with diamines to form polyamides containing cyclopentanone moieties in the polymer backbone. The ketone group can then serve as a site for post-polymerization modification, allowing for the tuning of the material's characteristics.

Another potential application lies in the synthesis of precursors for liquid crystals. The rigid cyclopentanone ring can act as a mesogenic core, and by attaching appropriate side chains via the acyl chloride and modifying the ketone, molecules with liquid crystalline properties could be synthesized. nih.gov

Catalytic Aspects Associated with 2 Oxocyclopentanecarbonyl Chloride

Catalysis in its Synthesis

The synthesis of 2-oxocyclopentanecarbonyl chloride, a reactive β-keto acyl chloride, involves the conversion of 2-oxocyclopentanecarboxylic acid. This transformation typically requires a chlorinating agent, and the efficiency and selectivity of this process can be significantly influenced by catalytic methods.

Role of Lewis Acids in Formation of Cyclopentanone (B42830) Carboxylic Acid Chlorides

The formation of acyl chlorides from carboxylic acids is often facilitated by reagents like thionyl chloride or oxalyl chloride. While these reactions can sometimes proceed without a catalyst, the inclusion of a Lewis acid can accelerate the reaction and improve yields. Lewis acids are electron-pair acceptors and function by coordinating to the carbonyl oxygen of the carboxylic acid or an intermediate species. wikipedia.orgyoutube.com This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the chloride ion from the chlorinating agent.

In the context of forming cyclopentanone carboxylic acid chlorides, a Lewis acid catalyst can play a crucial role. The cyclopentanone moiety introduces a β-keto group, which can potentially interfere with the desired reaction. The Lewis acid can help to activate the carboxylic acid group selectively. Common Lewis acids that could be employed for this purpose include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), or boron trifluoride (BF₃). wikipedia.org

The general mechanism involves the following steps:

Coordination of the Lewis acid to the carbonyl oxygen of 2-oxocyclopentanecarboxylic acid.

This coordination enhances the polarization of the carbonyl group, making the carbon atom more electrophilic.

The chlorinating agent (e.g., thionyl chloride) reacts with the activated carboxylic acid to form a reactive intermediate.

This intermediate then collapses, releasing sulfur dioxide (in the case of thionyl chloride) and forming the final product, this compound.

While specific research detailing the use of Lewis acids for the synthesis of this compound is not extensively documented in publicly available literature, the general principles of Lewis acid catalysis in acyl chloride formation are well-established and applicable.

Catalytic Transformations Involving the Compound as a Substrate

As a reactive electrophile, this compound is a valuable substrate for various catalytic transformations, enabling the synthesis of a wide range of derivative compounds.

Metal-Catalyzed Coupling Reactions (e.g., Organocuprate Reactions)

Organocuprate reagents, also known as Gilman reagents, are particularly useful for their ability to react with acyl chlorides to form ketones. chemistrysteps.comyoutube.comyoutube.com This reaction is a type of cross-coupling reaction where a new carbon-carbon bond is formed. In the case of this compound, an organocuprate reagent (R₂CuLi) would react to yield a 2-acylcyclopentanone derivative.

The general reaction can be represented as: this compound + R₂CuLi → 2-Acylcyclopentanone + R-Cu + LiCl

A key advantage of using organocuprates over other organometallic reagents like Grignard reagents is their lower reactivity towards ketones. chemistrysteps.com This selectivity prevents a second addition to the newly formed ketone, which would otherwise lead to a tertiary alcohol. The reaction mechanism is thought to involve the formation of a tetrahedral intermediate which then eliminates the chloride ion to give the ketone.

While specific examples of organocuprate reactions with this compound are not widespread in the literature, the reaction is a standard and predictable transformation for acyl chlorides. The choice of the R group in the organocuprate allows for the introduction of a wide variety of substituents onto the cyclopentanone ring.

Potential for Organocatalytic Applications in its Derivatization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The derivatization of β-dicarbonyl compounds, a class to which this compound belongs after initial reaction, is an area where organocatalysis has been successfully applied.

For instance, after the conversion of the acyl chloride to a more stable derivative like a β-keto ester, the resulting compound can participate in various organocatalytic reactions. Chiral amines, thioureas, or phosphoric acids can be used to catalyze enantioselective transformations at the α-position of the ketone or the ester. These reactions could include alkylations, aldol (B89426) reactions, or Michael additions. While direct organocatalytic activation of the highly reactive acyl chloride is challenging, its derivatives are excellent candidates for such transformations.

Interactions with Heterogeneous and Homogeneous Catalytic Systems

The interaction of this compound with catalytic systems can be categorized into homogeneous and heterogeneous catalysis.

Homogeneous catalysis involves the catalyst and reactants being in the same phase, typically in a solution. youtube.com The metal-catalyzed coupling reactions with organocuprates discussed in section 6.2.1 are examples of homogeneous catalysis. The catalyst, in this case, the organocuprate reagent, is soluble in the reaction medium. This allows for high reactivity and selectivity under mild conditions. However, a significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products.

Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants, usually a solid catalyst with liquid or gaseous reactants. youtube.com For reactions involving this compound, a heterogeneous catalyst could be employed for its synthesis or for subsequent transformations of its derivatives. For example, a solid Lewis acid catalyst could be used to promote the formation of the acyl chloride from the corresponding carboxylic acid. The primary advantage of heterogeneous catalysis is the ease of separation of the catalyst from the reaction mixture, which simplifies purification and allows for catalyst recycling. However, heterogeneous catalysts may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts.

Computational and Theoretical Studies of 2 Oxocyclopentanecarbonyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 2-Oxocyclopentanecarbonyl chloride at the electronic level.

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the electronic landscape of this compound. These calculations reveal the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. The presence of two electron-withdrawing groups, the carbonyl (C=O) of the cyclopentanone (B42830) ring and the acyl chloride group (-COCl), significantly influences the molecule's electronic properties.

The carbonyl carbon of the acyl chloride is highly electrophilic due to the inductive effect of the chlorine and oxygen atoms. This makes it a prime target for nucleophilic attack. Quantum chemical calculations can quantify the partial charges on each atom, providing a more precise measure of reactivity than simple qualitative analysis.

Table 1: Calculated Thermodynamic Data for a Representative Nucleophilic Acyl Substitution Reaction

| Parameter | Calculated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15.8 |

| Gibbs Free Energy of Reaction (ΔG) | -14.2 |

| Activation Energy (Ea) | 12.5 |

Note: The data presented are hypothetical and representative for a typical nucleophilic acyl substitution reaction of an acyl chloride and are meant for illustrative purposes.

Quantum chemical calculations are pivotal in elucidating the detailed mechanisms of reactions involving this compound. For nucleophilic acyl substitution, the generally accepted mechanism proceeds through a tetrahedral intermediate. acs.org Computational studies can map the entire reaction coordinate, identifying the structure and energy of this intermediate and the transition states leading to and from it.

Conformational Analysis and Stereochemical Prediction

The five-membered ring of this compound is not planar. Conformational analysis, often performed using computational methods, reveals that the cyclopentanone ring adopts a puckered conformation, typically an "envelope" or "twist" form, to alleviate ring strain. cureffi.orgdalalinstitute.com In the envelope conformation, four carbon atoms are roughly in a plane, while the fifth is out of the plane. dalalinstitute.comlibretexts.org The position of the oxo and acyl chloride substituents on the ring influences the relative stability of different conformers.

Computational studies can predict the most stable conformation by calculating the relative energies of various possible arrangements. This is crucial as the conformation can affect the molecule's reactivity by influencing the accessibility of the reactive sites to incoming reagents. For instance, the orientation of the acyl chloride group (axial vs. equatorial-like) can impact its susceptibility to nucleophilic attack. Studies on similar cyclic keto acids have shown that they can exist in equilibrium between open-chain and cyclic (lactol) forms, a possibility that computational analysis can explore for this compound under different conditions. lookchem.comnih.gov

Table 2: Relative Energies of Different Conformations of this compound

| Conformation | Relative Energy (kcal/mol) |

| Envelope (C2-endo) | 0.0 |

| Envelope (C3-endo) | 1.2 |

| Twist | 0.8 |

Note: The data presented are hypothetical and for illustrative purposes to show the typical energy differences between conformers of a cyclopentane (B165970) derivative.

Molecular Dynamics and Simulation Studies of Reactivity (if applicable)

While specific molecular dynamics (MD) simulations for this compound are not widely reported in the literature, this technique offers a powerful tool for studying its behavior in a condensed phase, such as in a solvent. MD simulations can model the dynamic interactions between the solute and solvent molecules, providing insights into solvation effects on reactivity.

For a reaction in solution, MD simulations can help to understand how solvent molecules arrange around the reactants and how this arrangement changes along the reaction pathway. This can be particularly important for nucleophilic acyl substitution, where charge separation and stabilization by the solvent play a key role. By simulating the system over time, MD can provide a more realistic picture of the reaction environment than static quantum chemical calculations in the gas phase.

Application of Machine Learning in Predicting Reactivity Profiles

The application of machine learning (ML) in chemistry is a rapidly growing field. ML models can be trained on large datasets of known chemical reactions to predict the outcomes and reactivity of new, unstudied compounds. While specific ML models for this compound are not yet developed, the principles can be applied.

By using descriptors that encode the molecular structure and electronic properties of reactants, an ML model could be trained to predict the likelihood of a reaction, the optimal reaction conditions, or even the potential yield of a reaction involving this compound. These models can accelerate the discovery of new reactions and synthetic routes by rapidly screening large numbers of potential reactants and catalysts. The development of such models relies on the availability of large and consistent experimental or high-throughput computational datasets.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 2-Oxocyclopentanecarbonyl chloride, providing detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound would display a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the seven protons on the cyclopentane (B165970) ring. The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the adjacent ketone and acyl chloride functionalities. The proton alpha to the carbonyl chloride group is expected to be the most downfield-shifted proton of the ring system due to the strong deshielding effect of the carbonyl and chlorine atom.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. It would characteristically show six distinct signals. The two carbonyl carbons would appear significantly downfield (typically >170 ppm for the acyl chloride and >200 ppm for the ketone). The remaining four signals would correspond to the sp³-hybridized carbons of the cyclopentane ring.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~3.0 - 3.5 | Multiplet | Proton alpha to the acyl chloride group. |

| ¹H | ~2.0 - 2.8 | Multiplets | Protons on the cyclopentane ring. |

| ¹³C | > 200 | Singlet | Ketone carbonyl carbon (C=O). |

| ¹³C | > 170 | Singlet | Acyl chloride carbonyl carbon (COCl). |

| ¹³C | ~40 - 60 | Doublet | Carbon atom alpha to the acyl chloride group. |

This table presents generalized expected values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. bldpharm.com The molecular ion peak (M⁺) would confirm the compound's molecular mass. Due to the presence of chlorine, this molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. youtube.com

High-energy electron impact ionization typically causes the molecular ion to fragment in predictable ways. chemguide.co.uk Common fragmentation pathways for this compound would include:

Loss of a chlorine radical (•Cl): This would result in a significant fragment at [M-35]⁺ and [M-37]⁺.

Loss of the entire carbonyl chloride group (•COCl): This cleavage would yield a cyclopentanone (B42830) radical cation.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions is also a common pathway for carbonyl-containing compounds. libretexts.org

Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Notes |

|---|---|---|

| 146/148 | [C₆H₇ClO₂]⁺ | Molecular ion peak (M⁺), showing the isotopic pattern for chlorine. |

| 111 | [C₆H₇O₂]⁺ | Fragment resulting from the loss of the chlorine atom ([M-Cl]⁺). |

m/z values are based on the ³⁵Cl isotope.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. copbela.org The spectrum is characterized by strong absorption bands in the carbonyl stretching region. Because the molecule contains two distinct carbonyl groups (a ketone and an acyl chloride), two separate, strong peaks are expected. The acyl chloride C=O stretch appears at a higher frequency than a typical ketone C=O stretch due to the electron-withdrawing inductive effect of the chlorine atom. pressbooks.publibretexts.org

Characteristic IR Absorption Frequencies

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Acyl Chloride (C=O) | 1780 - 1815 | Strong |

| Ketone (C=O) | 1740 - 1760 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium-Strong |

This table highlights the most diagnostic peaks for functional group identification. libretexts.org

Chromatographic Separation Techniques

Chromatographic methods are essential for determining the purity of this compound and for analyzing its presence in reaction mixtures.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating this compound from starting materials, byproducts, or degradation products. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.gov The sample is vaporized and passed through a capillary column. Separation is based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can be used for detection and identification. The resulting chromatogram provides a quantitative measure of purity, with the area of the peak corresponding to the compound's concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool, particularly for less volatile or thermally sensitive mixtures. ed.ac.uk Separation occurs in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC (using a nonpolar C18 column and a polar mobile phase like acetonitrile/water) would be a common approach. Detection is typically achieved using a UV detector, as the carbonyl groups provide UV absorbance. nih.gov HPLC can effectively resolve the target compound from non-volatile impurities. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. nih.govwikipedia.org If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. libretexts.org

The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. omu.edu.tr This pattern is then used to compute an electron density map, from which the positions of the individual atoms can be determined. For this compound, a crystal structure would reveal:

The precise conformation of the five-membered ring (e.g., envelope or twist conformation).

The exact spatial relationship between the ketone and acyl chloride groups.

Intermolecular interactions and packing arrangements within the crystal lattice.

The primary challenge for a reactive molecule like an acyl chloride is often the growth of a high-quality, stable single crystal suitable for diffraction analysis. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₇ClO₂ |

| Acetonitrile | C₂H₃N |

| Carbon Monoxide | CO |

| Copper Sulfate | CuSO₄ |

| Germanium | Ge |

Green Chemistry Principles in the Context of 2 Oxocyclopentanecarbonyl Chloride Chemistry

Atom Economy Considerations in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The conventional and widely used method for synthesizing 2-Oxocyclopentanecarbonyl chloride is the reaction of 2-oxocyclopentanecarboxylic acid with thionyl chloride (SOCl₂) chemguide.co.ukcommonorganicchemistry.comlibretexts.org.

The balanced chemical equation for this reaction is: C₆H₈O₃ + SOCl₂ → C₆H₇ClO₂ + SO₂ + HCl

While this reaction is effective, a significant portion of the reactant atoms are converted into byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), rather than the desired acyl chloride masterorganicchemistry.comyoutube.com. These gaseous byproducts must be neutralized or captured, adding to the process's environmental footprint.

The percent atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The calculation for this specific synthesis reveals a suboptimal atom economy, highlighting an area for improvement through the development of alternative synthetic routes that maximize the incorporation of reactant atoms into the final product.

Interactive Data Table: Atom Economy Calculation for the Synthesis of this compound

| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| 2-oxocyclopentanecarboxylic acid | C₆H₈O₃ | 128.13 | Reactant |

| Thionyl chloride | SOCl₂ | 118.97 | Reactant |

| This compound | C₆H₇ClO₂ | 146.57 | Desired Product |

| Sulfur dioxide | SO₂ | 64.07 | Byproduct |

| Hydrogen chloride | HCl | 36.46 | Byproduct |

| Calculated Atom Economy | 59.2% | Metric |

Development of Safer Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact acs.orgchembam.com. Traditional solvents used in acyl chloride synthesis, such as dichloromethane or chloroform, are often volatile organic compounds (VOCs) with associated health and environmental risks commonorganicchemistry.com.

Ionic liquids (ILs) and supercritical fluids (SCFs) are considered greener alternatives to conventional organic solvents gaspublishers.comorientjchem.org.

Ionic Liquids (ILs): These are salts with melting points below 100 °C. Their negligible vapor pressure reduces air pollution and exposure risks. The tunability of their cation and anion components allows for the design of ILs with specific properties to optimize reaction conditions gaspublishers.com. While specific applications for the synthesis of this compound are not widely documented, ILs offer potential as non-volatile reaction media that could facilitate product separation.

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, non-flammable, and inexpensive. Its properties can be tuned by adjusting temperature and pressure. After the reaction, scCO₂ can be easily removed by depressurization, simplifying product isolation and eliminating solvent waste orientjchem.org.

Performing reactions in water is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and safety nih.gov. However, the synthesis of this compound in an aqueous medium presents a significant challenge. Acyl chlorides are highly reactive compounds that readily undergo hydrolysis in the presence of water to revert to the parent carboxylic acid masterorganicchemistry.com. This inherent reactivity makes water an unsuitable solvent for the synthesis step, although aqueous solutions may be used in subsequent work-up procedures with careful control of conditions.

Catalysis for Enhanced Efficiency and Reduced Waste

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed more efficiently with less waste. In the synthesis of this compound, catalysts are used to increase the rate and efficiency of the reaction with chlorinating agents.

The reaction between a carboxylic acid and thionyl chloride is often accelerated by a catalytic amount of an N,N-disubstituted formamide, such as dimethylformamide (DMF) commonorganicchemistry.comgoogle.com. The DMF reacts with thionyl chloride to form an intermediate Vilsmeier reagent, which is a more powerful acylating agent than thionyl chloride itself. This catalytic cycle allows the reaction to proceed under milder conditions and at a faster rate, reducing energy consumption and the potential for side reactions. Similarly, when using oxalyl chloride as the chlorinating agent, a catalytic amount of DMF is also typically required commonorganicchemistry.com.

Alternative chlorinating agents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used but produce solid phosphorus-based byproducts (POCl₃ and H₃PO₃, respectively), which can complicate product purification and present disposal challenges compared to the gaseous byproducts of thionyl chloride chemguide.co.ukresearchgate.net.

Energy Efficiency in Synthesis (e.g., Microwave-Assisted, UV-Irradiation)

Improving energy efficiency is a key goal of green chemistry. Traditional methods for synthesizing acyl chlorides often require prolonged heating under reflux commonorganicchemistry.com. Microwave-assisted synthesis has emerged as a powerful technique for dramatically reducing reaction times and energy consumption nih.govnih.gov.

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to higher yields and cleaner reactions in a fraction of the time required by conventional heating methods rsc.orgbeilstein-journals.orgmdpi.com. Applying microwave assistance to the reaction of 2-oxocyclopentanecarboxylic acid with thionyl chloride could shorten the reaction time from hours to minutes, thereby significantly lowering energy usage and increasing throughput. While specific literature for the microwave-assisted synthesis of this compound is not prominent, the principles are widely applicable to this type of transformation.

Prevention of Chemical Derivatives and Auxiliary Substance Minimization

This principle encourages avoiding the use of temporary protecting groups or unnecessary derivatization steps, which add complexity and waste to a synthetic sequence. The standard synthesis of this compound is a good example of this principle in practice. The conversion of 2-oxocyclopentanecarboxylic acid directly to the acyl chloride occurs without the need to protect the ketone functional group, which is generally unreactive towards thionyl chloride under standard conditions. This direct, one-step transformation is highly efficient.

Another strategy to minimize auxiliary substances is to use alternative starting materials that can be converted directly to the product. For instance, it has been shown that tert-butyl esters can be selectively converted directly to acid chlorides using thionyl chloride, while other esters like methyl or ethyl esters remain unreactive researchgate.netorganic-chemistry.org. This allows for a direct conversion that avoids a separate hydrolysis step (which would require water and acid/base catalysts) that would otherwise be needed to first generate the carboxylic acid from the ester, thus reducing the number of steps and auxiliary reagents.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Selectivity and Efficiency

The development of new and improved methods for the synthesis of 2-Oxocyclopentanecarbonyl chloride is a primary area for future research. Current methods may be limited in scope, yield, or stereoselectivity. Future work will likely focus on catalytic and asymmetric approaches to address these limitations.

Researchers are expected to investigate transition-metal catalysis and organocatalysis to achieve higher efficiency and selectivity. solubilityofthings.com For instance, the application of rhodium or palladium catalysts could enable novel cyclization or carbonylation reactions from readily available precursors. Organocatalytic methods, employing small organic molecules as catalysts, offer a green and metal-free alternative for the enantioselective synthesis of functionalized cyclopentanones, which could then be converted to the target acid chloride. solubilityofthings.com

Furthermore, the stereoselective synthesis of substituted this compound derivatives presents a significant challenge and a key research direction. The development of catalytic asymmetric methods would provide access to chiral building blocks that are highly valuable in the synthesis of pharmaceuticals and other biologically active molecules.

Development of New Applications as a Versatile Synthetic Intermediate

The dual reactivity of this compound makes it an attractive intermediate for the synthesis of a wide array of complex molecules. The acid chloride can readily react with nucleophiles such as alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively. organic-chemistry.orgyoutube.com The ketone functionality, in turn, can undergo a variety of transformations, including reductions, additions, and condensations. ui.ac.id

Future research will likely focus on leveraging this reactivity to develop new synthetic strategies. For example, intramolecular reactions could be designed to construct complex polycyclic systems in a single step. The reaction of this compound with bifunctional nucleophiles could provide a straightforward entry into various heterocyclic scaffolds, which are prevalent in medicinal chemistry. nih.govrsc.org The synthesis of novel cyclopentanone (B42830) derivatives with potential applications in materials science and as fragrances is another promising avenue. ui.ac.id

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthesis technologies such as flow chemistry and automated platforms is an emerging trend. neuroquantology.com Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers several advantages for handling reactive intermediates like acid chlorides. researchgate.netnih.govacs.orgacs.org These benefits include enhanced safety, better temperature control, and improved scalability. The on-demand generation of this compound in a flow reactor could minimize decomposition and side reactions, leading to higher purity and yields. researchgate.netvapourtec.com

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and substrates, accelerating the discovery of new reactions and applications for this compound. solubilityofthings.com The combination of flow chemistry and automation could enable the high-throughput synthesis of compound libraries based on the this compound scaffold for drug discovery and other applications.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is a powerful tool for gaining a deeper understanding of reaction mechanisms and for predicting the reactivity and properties of molecules. bio-conferences.orgnih.govnih.gov In the context of this compound, computational modeling can be employed to investigate the mechanisms of its formation and subsequent reactions. acs.org For example, density functional theory (DFT) calculations could be used to elucidate the transition states and intermediates involved in novel synthetic pathways, guiding the design of more efficient catalysts and reaction conditions. acs.org

Furthermore, computational studies can be used to predict the spectroscopic properties and conformational preferences of this compound and its derivatives, aiding in their characterization. nih.govnih.gov Molecular modeling can also be used to explore the potential interactions of these molecules with biological targets, providing insights for the design of new therapeutic agents.

Expansion of Green Chemistry Methodologies for Sustainable Production and Transformation

The principles of green chemistry are increasingly guiding the development of new chemical processes. neuroquantology.comchemindigest.comgspchem.comengieimpact.comdkshdiscover.comwilcoprime.comacs.orgindianchemicalsociety.comresearchgate.net Future research on this compound will undoubtedly focus on developing more sustainable methods for its production and use. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents, and the development of catalytic processes that minimize waste. chemindigest.comgspchem.comdkshdiscover.comwilcoprime.comindianchemicalsociety.comresearchgate.netumich.edu

Q & A

Q. What are the recommended synthetic routes for preparing 2-oxocyclopentanecarbonyl chloride with high purity for research purposes?

The synthesis typically involves cyclopentanone as a starting material. A common method is the Friedel-Crafts acylation followed by chlorination using reagents like thionyl chloride (SOCl₂). Key considerations include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry to minimize byproducts. Purity can be enhanced via fractional distillation under reduced pressure or recrystallization in non-polar solvents. Characterization via -NMR (to confirm the absence of hydroxyl groups) and IR spectroscopy (to verify carbonyl and acyl chloride peaks at ~1800 cm⁻¹) is critical .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

- Temperature sensitivity : Store samples at -20°C under inert gas (argon/nitrogen) to prevent thermal decomposition.

- Moisture control : Use molecular sieves in storage vials and monitor hydrolysis via periodic FT-IR analysis for emerging carboxylic acid peaks (~1700 cm⁻¹).

- Light exposure : Conduct UV-Vis spectroscopy to detect photodegradation products. Comparative data tables tracking degradation rates under different conditions are essential for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in nucleophilic acyl substitution reactions?

Discrepancies in reactivity may arise from solvent polarity, catalyst selection, or trace moisture. To address this:

- Design controlled experiments using factorial design (e.g., varying solvents [DMF vs. THF], bases [pyridine vs. triethylamine], and temperature) .

- Analyze kinetic data using HPLC or GC-MS to quantify reaction intermediates and byproducts.

- Replicate conflicting studies under strictly anhydrous conditions to isolate variables. Cross-referencing with computational studies (e.g., DFT calculations for transition-state energetics) can provide mechanistic insights .

Q. What methodologies are recommended for studying the compound’s role in asymmetric catalysis, particularly in ketone functionalization?

- Chiral ligand screening : Test ligands like BINOL or Jacobsen’s catalyst in model reactions (e.g., enantioselective α-alkylation).

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to determine enantiomeric excess (ee) and absolute configuration.

- Mechanistic probes : Isotopic labeling () or in-situ NMR to track acyl transfer pathways. Detailed kinetic profiling (e.g., Eyring plots) can elucidate rate-limiting steps .

Q. How can researchers design experiments to assess the compound’s compatibility with green chemistry principles?

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or bio-based solvents.

- Catalyst recycling : Evaluate immobilized enzyme systems (e.g., lipases) for acylative transformations.

- Waste metrics : Calculate E-factors and atom economy for each synthetic step. Comparative tables benchmarking against traditional methods are crucial for sustainability claims .

Data Analysis & Reporting

Q. What statistical approaches are suitable for analyzing contradictory results in solvent-dependent reaction yields?

- Multivariate analysis : Apply ANOVA to identify significant variables (e.g., solvent polarity, temperature).

- Response surface methodology (RSM) : Optimize conditions using central composite design.

- Error analysis : Report confidence intervals and standard deviations for at least triplicate trials. Contradictions often arise from unaccounted interactions between variables, necessitating full transparency in data reporting .

Q. How should researchers document spectral data (NMR, IR) to ensure reproducibility?

- NMR : Include solvent peaks, integration values, and coupling constants. Provide raw FID data in appendices for independent verification.

- IR : Note baseline correction methods and resolution settings.

- Database alignment : Cross-check peaks with reference spectra in Reaxys or SciFinder to confirm assignments. Metadata (e.g., instrument model, software version) must be explicitly stated .

Safety & Compliance

Q. What safety protocols are critical when handling this compound in moisture-sensitive reactions?

- Engineering controls : Use glove boxes or Schlenk lines for air-free manipulations.

- PPE : Wear nitrile gloves, splash goggles, and acid-resistant lab coats.

- Emergency protocols : Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels. Regularly review Safety Data Sheets (SDS) for updates on toxicity profiles .

Theoretical & Computational Integration

Q. How can molecular modeling enhance the understanding of this compound’s reactivity in complex reaction networks?

- DFT calculations : Simulate transition states for acyl transfer or cycloaddition reactions.

- Solvent effects : Use COSMO-RS to predict solvation energies and correlate with experimental yields.

- Machine learning : Train models on existing reaction data to predict optimal conditions for novel transformations. Validate predictions with small-scale experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.